1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
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Overview
Description
1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine is a chemical compound that features a trifluoromethyl group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine typically involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive or easy-to-handle materials .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar trifluoromethylation techniques on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazoles and amine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets. For instance, in its antimalarial application, it inhibits the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folate in malaria parasites . This inhibition disrupts the parasite’s ability to replicate and survive.
Comparison with Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacks the trifluoromethyl group.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the triazole ring.
Trifluoromethylthiophenes: Similar in having the trifluoromethyl group but with a thiophene ring instead of a triazole.
Uniqueness: 1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine is unique due to the combination of the trifluoromethyl group and the triazole ring, which imparts distinct chemical properties and biological activities. This combination enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H7F3N4 |
---|---|
Molecular Weight |
180.13 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C5H7F3N4/c1-2(9)3-10-4(12-11-3)5(6,7)8/h2H,9H2,1H3,(H,10,11,12) |
InChI Key |
ABSUTWXXCSJXDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NN1)C(F)(F)F)N |
Origin of Product |
United States |
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